molecular formula C6H5BrN2O2 B11886676 2-(2-Bromopyrimidin-5-yl)acetic acid

2-(2-Bromopyrimidin-5-yl)acetic acid

Cat. No.: B11886676
M. Wt: 217.02 g/mol
InChI Key: JVGAYRSKIDVFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromopyrimidin-5-yl)acetic acid is an organic compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol . This compound is characterized by the presence of a bromine atom attached to the pyrimidine ring, which is further connected to an acetic acid moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . The reaction conditions for this coupling are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.

Industrial Production Methods

Industrial production of 2-(2-Bromopyrimidin-5-yl)acetic acid often involves bulk manufacturing and custom synthesis . The process may include the use of various reagents and catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromopyrimidin-5-yl)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(2-Bromopyrimidin-5-yl)acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Bromopyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom in the pyrimidine ring plays a crucial role in its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromopyrimidin-5-yl)acetic acid is unique due to its specific bromine substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

2-(2-bromopyrimidin-5-yl)acetic acid

InChI

InChI=1S/C6H5BrN2O2/c7-6-8-2-4(3-9-6)1-5(10)11/h2-3H,1H2,(H,10,11)

InChI Key

JVGAYRSKIDVFBZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)Br)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.